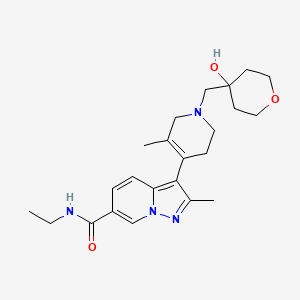
YEATS4 binder-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
YEATS4 binder-1 is a potent and selective compound that targets the KAc recognition site within the YEATS structural domain. It exhibits a binding affinity with a K value of 37 nM . This compound is primarily used in scientific research to study the functions and mechanisms of the YEATS4 protein, which is involved in various biological processes, including chromatin remodeling and gene expression regulation .
Métodos De Preparación
The synthesis of YEATS4 binder-1 involves several steps. One of the synthetic routes includes the reaction of 1,1-dimethylethyl (3S,4S)-4-amino-3-methyl-1-piperidinecarboxylate with N-ethyl-4-fluoro-3-nitrobenzamide in dichloromethane (DCM) at 50°C for 16 hours. The reaction mixture is then washed with water, and the aqueous layer is separated
Análisis De Reacciones Químicas
YEATS4 binder-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group in the compound to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
YEATS4 binder-1 has several scientific research applications, including:
Chemistry: It is used to study the binding interactions and selectivity of small molecules with the YEATS4 protein.
Biology: The compound helps in understanding the role of YEATS4 in chromatin remodeling and gene expression regulation.
Medicine: this compound is used in cancer research to investigate the potential of YEATS4 as a therapeutic target. .
Mecanismo De Acción
YEATS4 binder-1 exerts its effects by binding to the KAc recognition site of the YEATS4 structural domain. This binding inhibits the interaction of YEATS4 with acetylated histones, thereby affecting chromatin remodeling and gene expression. The compound also influences the p53 pathway, leading to changes in cell proliferation, apoptosis, and drug resistance .
Comparación Con Compuestos Similares
YEATS4 binder-1 is unique in its high selectivity and binding affinity for the YEATS4 protein. Similar compounds include:
YEATS1 binder: Targets the YEATS1 protein with lower selectivity.
YEATS2 binder: Binds to the YEATS2 protein but with different binding affinities and selectivity.
YEATS3 binder: Similar to this compound but targets the YEATS3 protein.
These compounds share structural similarities but differ in their selectivity and binding affinities, making this compound a valuable tool for studying the specific functions of the YEATS4 protein.
Propiedades
Fórmula molecular |
C23H32N4O3 |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
N-ethyl-3-[1-[(4-hydroxyoxan-4-yl)methyl]-5-methyl-3,6-dihydro-2H-pyridin-4-yl]-2-methylpyrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C23H32N4O3/c1-4-24-22(28)18-5-6-20-21(17(3)25-27(20)14-18)19-7-10-26(13-16(19)2)15-23(29)8-11-30-12-9-23/h5-6,14,29H,4,7-13,15H2,1-3H3,(H,24,28) |
Clave InChI |
FEUORNFQZFTHLQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CN2C(=C(C(=N2)C)C3=C(CN(CC3)CC4(CCOCC4)O)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


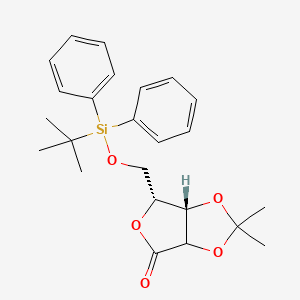
![3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139685.png)
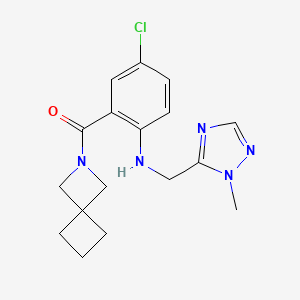
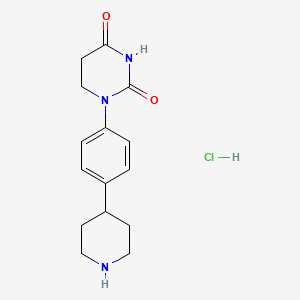
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15139693.png)

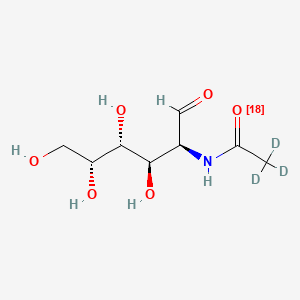
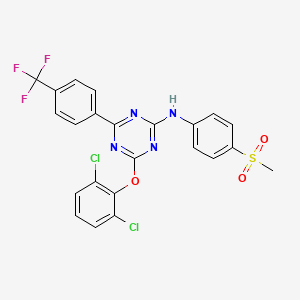
![Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate](/img/structure/B15139723.png)
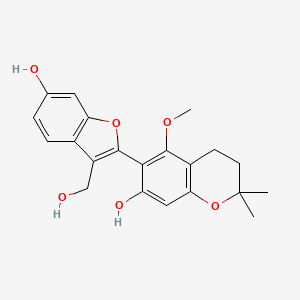
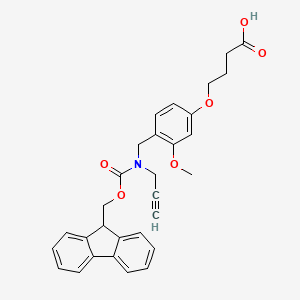
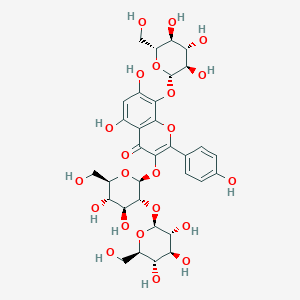
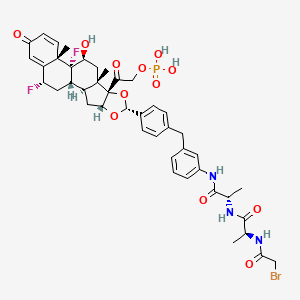
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B15139764.png)
